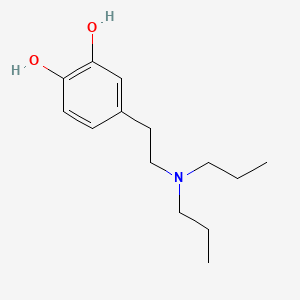

N,N-di-n-propyldopamine

Beschreibung

Contextualization within Dopamine (B1211576) System Research

The dopamine system is a critical neuromodulatory system in the brain, influencing a vast array of physiological and cognitive functions, including motor control, motivation, reward, and hormonal regulation. Dopamine exerts its effects by binding to and activating specific dopamine receptors, which are broadly classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. These receptors are G protein-coupled receptors that trigger distinct intracellular signaling cascades.

The development of selective agonists and antagonists for these receptor subtypes has been a cornerstone of dopamine system research. These pharmacological tools allow scientists to probe the specific functions of each receptor subtype, both in the central nervous system and in the periphery. N,N-di-n-propyldopamine emerged as a valuable compound in this context due to its preferential activity at D2-like dopamine receptors. Its study has contributed to a deeper understanding of the physiological roles of this receptor subfamily.

Historical Trajectory of this compound Investigation as a Pharmacological Probe

The investigation of this compound as a pharmacological probe gained momentum in the late 1970s and 1980s. During this period, researchers were actively seeking compounds with greater selectivity for dopamine receptor subtypes to elucidate their distinct functions. Early studies focused on the synthesis and pharmacological evaluation of a series of N-alkylated dopamine derivatives to understand the structure-activity relationships governing dopamine receptor activation.

Initial research demonstrated that DPDA possessed potent dopamine-like activity. Subsequent, more detailed pharmacological profiling in various animal models, including dogs and cats, revealed its significant cardiovascular effects. These preclinical studies established DPDA as a potent agonist at peripheral dopamine receptors, particularly those involved in regulating blood pressure and heart rate. This early work laid the foundation for its use as a tool to investigate the therapeutic potential of dopamine agonists in cardiovascular diseases.

Fundamental Significance of this compound in Preclinical Pharmacology and Neurobiology

The fundamental significance of this compound in preclinical pharmacology lies in its selectivity as a dopamine D2 receptor agonist. nih.gov This selectivity allows researchers to isolate and study the effects mediated by the D2 receptor subfamily, distinguishing them from those mediated by D1-like receptors. This has been particularly crucial in understanding the role of presynaptic D2 autoreceptors.

In neurobiology, DPDA has been instrumental in demonstrating the concept of presynaptic inhibition. Studies have shown that DPDA can inhibit the release of norepinephrine (B1679862) from sympathetic nerve terminals by activating presynaptic D2 receptors. nih.gov This finding has been pivotal in understanding the modulatory role of dopamine in the autonomic nervous system and its implications for cardiovascular regulation. The ability of DPDA to elicit these effects has solidified its status as a classic pharmacological tool for studying presynaptic receptor function.

Overview of Preclinical Research Utility and Areas of Focus

The preclinical research utility of this compound has been most prominent in cardiovascular pharmacology. It has been extensively used in anesthetized animal models to investigate the hypotensive (blood pressure-lowering) and bradycardic (heart rate-slowing) effects of D2 receptor activation. nih.govnih.gov These studies have provided valuable insights into the potential of D2 agonists as antihypertensive agents.

A significant area of focus has been the mechanism behind DPDA's cardiovascular effects. Research has demonstrated that its hypotensive action is primarily due to the inhibition of the sympathetic nervous system, leading to vasodilation. nih.gov Furthermore, studies have explored the structure-activity relationships of DPDA analogues, synthesizing and evaluating new compounds with modified structures to enhance D2 receptor affinity and selectivity. nih.gov This line of research aims to develop novel therapeutic agents with improved pharmacological profiles.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-[2-(dipropylamino)ethyl]benzene-1,2-diol |

| Molecular Formula | C14H23NO2 |

| Molecular Weight | 237.34 g/mol |

| Synonyms | DPDA, N,N-Dipropyldopamine |

| MeSH Pharmacological Classification | Antihypertensive Agents, Dopamine Agonists |

Interactive Data Table: Preclinical Research Findings for this compound

| Preclinical Model | Key Finding | Implication |

| Anesthetized Dogs | Dose-related reduction in mean arterial pressure and heart rate. nih.gov | Demonstrates potent cardiovascular effects mediated by dopamine receptors. |

| Anesthetized Cats | Hypotensive and bradycardic effects abolished by ganglionic blockade and antagonized by haloperidol (B65202). nih.gov | Suggests a neurogenic mechanism of action via specific dopamine receptors. |

| Anesthetized Rhesus Monkeys | Produced dose-related arterial hypotension and bradycardia. nih.gov | Confirms cardiovascular effects in a primate model, supporting potential clinical relevance. |

| Isolated Perfused Cat Spleens | Concentration-dependent inhibition of norepinephrine release, antagonized by (SR)-sulpiride. nih.gov | Provides direct evidence for a presynaptic inhibitory action on sympathetic nerves. |

| Anesthetized Rats | Used as a reference compound in the evaluation of novel D2-receptor agonists. nih.gov | Highlights its role as a standard pharmacological tool for receptor characterization. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

66185-61-3 |

|---|---|

Molekularformel |

C14H23NO2 |

Molekulargewicht |

237.34 g/mol |

IUPAC-Name |

4-[2-(dipropylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3 |

InChI-Schlüssel |

LMYSNFBROWBKMB-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)CCC1=CC(=C(C=C1)O)O |

Kanonische SMILES |

CCCN(CCC)CCC1=CC(=C(C=C1)O)O |

Andere CAS-Nummern |

66185-61-3 |

Synonyme |

DPDA N,N-di-n-propyldopamine N,N-di-n-propyldopamine hydrobromide N,N-di-n-propyldopamine hydrochloride N,N-di-n-propyldopamine hydroiodide |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structural Modifications of N,n Di N Propyldopamine

Established Synthetic Pathways for N,N-di-n-propyldopamine

The synthesis of this compound typically involves multi-step reaction sequences starting from commercially available precursors. These pathways are designed to introduce the di-n-propylamino moiety to the dopamine (B1211576) backbone while protecting the reactive catechol group.

Multi-step Reaction Schemes and Reagents

A common synthetic route to this compound begins with the protection of the hydroxyl groups of a dopamine precursor, often 3,4-dimethoxyphenethylamine (B193588). This protection is crucial to prevent unwanted side reactions during the subsequent N-alkylation step. The protected intermediate is then reacted with an n-propyl halide, such as n-propyl bromide, in the presence of a base to facilitate the dialkylation of the primary amine. The final step involves the deprotection of the catechol hydroxyl groups, typically using a strong acid like hydrobromic acid, to yield the desired this compound.

Another approach involves the reductive amination of 3,4-dimethoxyphenylacetaldehyde with di-n-propylamine. This reaction, usually carried out in the presence of a reducing agent like sodium triacetoxyborohydride, forms the tertiary amine directly. Subsequent demethylation of the catechol ethers affords this compound.

A generalized reaction scheme is presented below:

Scheme 1: Synthesis of this compound via N-alkylation

Protection: 3,4-dihydroxyphenethylamine (Dopamine) is first protected, for example, by methylation of the hydroxyl groups to form 3,4-dimethoxyphenethylamine.

N-Alkylation: The resulting 3,4-dimethoxyphenethylamine is then subjected to N-alkylation with two equivalents of an n-propyl halide (e.g., n-propyl bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile). This step introduces the two n-propyl groups onto the nitrogen atom. rsc.org

Deprotection: The final step is the cleavage of the methyl ethers to regenerate the free catechol hydroxyl groups. This is often achieved by treatment with a strong acid such as hydrobromic acid (HBr) or boron tribromide (BBr₃).

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring high purity of the final product. Key strategies include:

Control of Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reagents is essential. For the N-alkylation step, using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess can lead to the formation of quaternary ammonium (B1175870) salts, reducing the yield of the desired tertiary amine.

Choice of Base and Solvent: The selection of the base and solvent system in the N-alkylation step is critical. A base that is strong enough to deprotonate the amine but not so strong as to cause side reactions is preferred. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Purification Techniques: Purification of the intermediates and the final product is crucial for obtaining high-purity this compound. Column chromatography is a common method for purifying the protected intermediate. The final product, often obtained as a salt (e.g., hydrobromide or hydrochloride), can be purified by recrystallization.

Exclusion of Oxygen: For related compounds like N,N-disubstituted-p-phenylenediamines, it has been found that the final product and its salts are highly sensitive to oxygen. unc.edu Therefore, conducting the final neutralization and purification steps under an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation and improve purity. unc.edu

Synthesis of this compound Analogues and Congeners

The development of analogues and congeners of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and to develop ligands with improved receptor affinity and selectivity.

N-Alkyl Substitution and Derivatization Approaches

The nature of the N-alkyl substituents plays a significant role in the pharmacological profile of dopamine analogues. Researchers have synthesized a variety of N-substituted derivatives to probe the steric and electronic requirements of the dopamine receptor binding pocket.

Varying Alkyl Chain Length and Branching: Studies have explored the impact of varying the length and branching of the N-alkyl chains. For instance, analogues with N-ethyl, N-butyl, and other alkyl groups have been synthesized. acs.orgresearchgate.net The synthesis of these analogues typically follows similar N-alkylation or reductive amination protocols as used for DPDA, simply by substituting the appropriate alkyl halide or aldehyde. acs.orgnih.gov

Introduction of Functionalized Alkyl Groups: More complex N-substituents, such as those containing phenyl or other cyclic moieties, can also be introduced. These modifications can lead to compounds with altered receptor binding profiles and potential for enhanced selectivity.

| N-Substituent | General Synthetic Approach | Key Reagents | Reference |

| N-ethyl | N-alkylation or Reductive Amination | Ethyl bromide or Acetaldehyde | acs.orgnih.gov |

| N-propyl | N-alkylation or Reductive Amination | Propyl bromide or Propanal | acs.orgnih.gov |

| N-isopropyl | Reductive Amination | Acetone | acs.orgnih.gov |

Phenolic Bioisosteric Replacements in Analogues

The catechol moiety of dopamine is essential for its activity but is also susceptible to metabolic oxidation. To improve metabolic stability and modulate receptor affinity, researchers have replaced one or both of the phenolic hydroxyl groups with bioisosteres. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response.

A series of analogues of this compound have been prepared where the 3-hydroxyl group was replaced by various bioisosteric groups. nih.gov For example, the synthesis of a 3-methanesulfonamide analogue demonstrated higher affinity and selectivity for the D2 receptor compared to DPDA. nih.gov The synthesis of these analogues involves the preparation of a suitably functionalized aromatic precursor, followed by the introduction of the di-n-propylaminoethyl side chain.

| Bioisosteric Replacement for 3-OH | Resulting Analogue | Observed Receptor Affinity | Reference |

| Methanesulfonamide (B31651) | 3-Methanesulfonamide analogue | Higher D2 affinity and selectivity than DPDA | nih.gov |

| Formamide | 3-Formamide derivative | Retained significant D2 affinity | nih.gov |

| Indole | Indole-based analogue | Potent D1/D5 antagonist | acs.org |

Radiosynthesis of Labeled Analogues for Receptor Studies

Radiolabeled analogues of this compound are invaluable tools for in vitro and in vivo receptor binding studies, such as positron emission tomography (PET). The short-lived positron-emitting isotope carbon-11 (B1219553) (¹¹C) is often used for this purpose.

The radiosynthesis of ¹¹C-labeled DPDA analogues typically involves the introduction of the ¹¹C isotope in the final or penultimate step of the synthesis to maximize the radiochemical yield, given the short half-life of ¹¹C (approximately 20.4 minutes). nih.govnih.gov

Common strategies for ¹¹C-labeling include:

¹¹C-Methylation: A common method involves the reaction of a desmethyl precursor with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govopenmedscience.com For example, a precursor with a hydroxyl or amine group can be methylated using these reagents.

¹¹C-Carbonylation: This method uses [¹¹C]carbon monoxide ([¹¹C]CO) to introduce a carbonyl group into the molecule. mdpi.com

¹¹C-Cyanation: [¹¹C]Cyanide can be used as a precursor to introduce a nitrile group, which can then be further elaborated. openmedscience.com

The synthesis of a specific ¹¹C-labeled DPDA analogue would involve the preparation of a suitable precursor that can be rapidly and efficiently labeled in the final step. For instance, to label one of the N-propyl groups, a precursor with a mono-n-propylamino group could be reacted with [¹¹C]propyl iodide, which would be synthesized from a suitable ¹¹C-precursor.

Stereochemical Considerations in this compound Synthesis

This compound itself is an achiral molecule as it does not possess a stereocenter. Therefore, its direct synthesis does not typically involve stereochemical challenges. However, the introduction of chiral centers into the this compound scaffold has been a strategy to develop more selective dopaminergic ligands.

Stereochemical considerations become paramount when synthesizing analogs of DPDA that are chiral. For instance, the introduction of a substituent on the ethylamine (B1201723) side chain can create a stereocenter. In such cases, enantioselective synthesis is required to obtain specific stereoisomers. The biological activity of such chiral analogs is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting greater potency or a different pharmacological profile than the other.

The synthesis of chiral aminotetralin derivatives, which can be considered conformationally restricted analogs of dopamine, provides insights into the importance of stereochemistry in dopaminergic ligands. The synthesis of these rigid structures often involves stereoselective methods to control the configuration of the resulting stereocenters. While not directly related to the synthesis of DPDA itself, the principles of asymmetric synthesis employed in the creation of these related compounds are relevant to the design and synthesis of chiral DPDA derivatives.

For example, the synthesis of chiral N,N-disubstituted aminotetralins often utilizes chiral starting materials or chiral catalysts to direct the stereochemical outcome of the reaction. These strategies can include the use of chiral auxiliaries, asymmetric hydrogenation, or enzymatic resolutions. Although specific examples of the enantioselective synthesis of chiral this compound analogs are not extensively detailed in the provided search results, the general principles of asymmetric synthesis would be applicable.

Data Tables

Preclinical Pharmacological Characterization of N,n Di N Propyldopamine and Analogues

Dopamine (B1211576) Receptor Binding Profile Analysis

The initial characterization of a novel compound's pharmacological profile typically involves determining its binding affinity for a range of receptors. This is crucial for understanding its potential therapeutic effects and off-target interactions. For N,N-di-n-propyldopamine, this analysis has focused on its interaction with the five dopamine receptor subtypes, which are broadly categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families based on their structural and functional properties.

Research indicates that substitutions on the phenyl ring of N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine derivatives, a class of compounds related to DPDA, can influence D1 receptor affinity. For instance, the introduction of two fluorine or chlorine atoms onto the phenyl ring has been shown to decrease D1 affinity, leading to derivatives with high selectivity for the D2 receptor nih.gov. Specific binding affinity values (Ki) for this compound at D1 and D5 receptors were not explicitly found in the provided search results. However, one study on related compounds noted that pergolide, a dopamine agonist, had moderate affinity for the D1 receptor researchgate.net.

| Compound | Receptor | Ki (nM) | Selectivity (D2 vs. D1) |

| This compound | D1 | Data not available | Data not available |

| This compound | D5 | Data not available | Data not available |

This table is based on available data and highlights areas where further research is needed.

The D2-like receptors, which include the D2, D3, and D4 subtypes, are coupled to Gi/o alpha subunit G-proteins and inhibit adenylyl cyclase activity uni-regensburg.de. This compound and its analogues have been extensively studied for their interactions with these receptor subtypes.

The N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine (RU 24213), a parent compound for a series of derivatives, was identified as a selective agonist for the D2 receptor subtype nih.gov. Derivatives of this compound with dichloro substitutions on the phenyl ring of the N-2-phenylethyl moiety demonstrated high selectivity for the D2 receptor nih.gov. For this compound specifically, a derivative, 7-Hydroxy ropinirole, is noted as a potent and highly selective D2 receptor agonist dcchemicals.com.

Studies on a series of N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines have shown high affinity and selectivity for the D4 receptor nih.gov. While these are not direct analogues of DPDA, this highlights the importance of the N-n-propyl group in conferring affinity for D2-like receptors.

| Compound | Receptor | Ki (nM) | Selectivity (D3 vs. D2) |

| This compound | D2 | Data not available | Data not available |

| This compound | D3 | Data not available | Data not available |

| This compound | D4 | Data not available | Data not available |

| 7-Hydroxy ropinirole | D2 | Potent (specific value not provided) | Highly Selective |

This table is based on available data and highlights areas where further research is needed.

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind with high affinity and selectivity to the receptor of interest.

For the characterization of D1-like receptors, [3H]-SCH23390 is a commonly used selective antagonist radioligand nih.govnih.gov. The binding of [3H]-SCH23390 to D1 receptors is saturable, reversible, and displays a high affinity, with a dissociation constant (Kd) in the nanomolar range nih.govresearchgate.net. The regional distribution of [3H]-SCH23390 binding in the brain correlates well with the known distribution of D1 receptors, being highest in the striatum and nucleus accumbens nih.gov.

For D2-like receptors, various radioligands are employed. [3H]-domperidone is a classic antagonist radioligand for D2 receptors. Dopamine has been shown to displace [3H]-domperidone from the high-affinity state of the D2 receptor uni-regensburg.de. Another commonly used radioligand for D2 and D3 receptors is [3H]-spiperone nih.govnih.gov. For more selective D3 receptor binding studies, radioligands such as [3H]-7-OH-DPAT (7-hydroxy-N,N-di-n-propyl-2-aminotetralin) and the more recently developed [125I]HY-3-24 have been utilized to characterize the affinity and selectivity of novel compounds uni-regensburg.denih.gov.

Competition binding studies are a crucial component of radioligand binding assays. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (the "competitor"). The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and from this, the affinity (Ki) of the test compound for the receptor can be calculated.

The kinetics of competitive binding are influenced by the association and dissociation rates of both the radioligand and the competitor nih.gov. The analysis of these experiments allows for the determination of the inhibitory constant (Ki) of the unlabeled ligand, which is a measure of its binding affinity. The lower the Ki value, the higher the affinity of the compound for the receptor. These studies have been instrumental in determining the binding profiles of numerous dopamine receptor ligands, including analogues of this compound, and have revealed the structural features that contribute to their affinity and selectivity for different dopamine receptor subtypes mdpi.com.

Functional Receptor Activity in In Vitro Systems

Beyond determining binding affinity, it is essential to characterize the functional activity of a compound at a receptor. This involves assessing whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), a partial agonist (produces a submaximal response), or an inverse agonist (reduces the basal activity of the receptor).

Functional assays are employed to determine the efficacy and potency of a compound. For G-protein coupled receptors like the dopamine receptors, common in vitro functional assays include measuring the modulation of adenylyl cyclase activity (cAMP accumulation) or GTPγS binding assays.

For D1-like receptors, agonists stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels uni-regensburg.de. For D2-like receptors, agonists inhibit adenylyl cyclase, resulting in a decrease in cAMP levels uni-regensburg.de. The potency of an agonist is typically expressed as its EC50 value (the concentration required to produce 50% of the maximal response), while its efficacy refers to the maximal response it can produce relative to the endogenous ligand, dopamine.

While specific EC50 and intrinsic activity values for this compound at each dopamine receptor subtype were not detailed in the provided search results, related compounds have been characterized. For example, N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine (RU 24213) and its dichloro-substituted derivatives have been confirmed to behave as selective D2 agonists in preliminary behavioral tests nih.gov. Furthermore, N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines have been identified as partial agonists at the D4 dopamine receptor nih.gov. Studies on a range of dopamine agonists have shown that they can act as full agonists at both D2 and D3 receptors nih.gov.

| Compound | Receptor | Functional Activity (EC50, nM) | Intrinsic Activity (% of Dopamine) |

| This compound | D1 | Data not available | Data not available |

| This compound | D5 | Data not available | Data not available |

| This compound | D2 | Data not available | Data not available |

| This compound | D3 | Data not available | Data not available |

| This compound | D4 | Data not available | Data not available |

This table is based on available data and highlights areas where further research is needed.

Partial Agonism and Intrinsic Efficacy

This compound (DPDA) is characterized primarily as a dopamine receptor agonist, though evidence suggests it may function as a partial agonist at certain receptor populations, particularly at postsynaptic sites. Partial agonists are compounds that bind to and activate a receptor, but have only partial efficacy at the receptor relative to a full agonist. This means they produce a submaximal response even at saturating concentrations. The intrinsic activity of a drug describes its ability to evoke a response upon binding to the receptor and is a key determinant of whether a ligand acts as a full agonist, partial agonist, or antagonist.

The intrinsic activity of a dopamine receptor agonist can be influenced by the state of the receptor, which may be determined by the degree of previous agonist occupancy. nih.gov This can lead to compounds acting as agonists in some locations and antagonists in others, depending on the receptor's adaptive state. nih.gov For instance, in studies using isolated rabbit splenic arteries, DPDA exhibited only weak postsynaptic dopamine-like effects when compared to full agonists like dopamine and apomorphine. This diminished maximal effect is a hallmark of partial agonism.

Functional assays are crucial for determining the intrinsic activity of a compound. For D2-like dopamine receptors, which are coupled to Gi/o proteins, agonist activity is often measured by the inhibition of adenylyl cyclase activity or by quantifying the binding of [³⁵S]GTPγS to G proteins. frontiersin.orgmdpi.com The intrinsic activity of various N-n-propyl-substituted ligands has been quantified at different dopamine receptor subtypes. For example, (-)-3-Hydroxy-N-n-propylpiperidine ((-)-3-PPP) was found to have an intrinsic activity of 46% at the human dopamine D2L receptor and 83% at the D4.4 receptor, highlighting how efficacy can vary between receptor subtypes. nih.gov While specific percentage efficacy values for DPDA are not extensively detailed, its characterization as a potent presynaptic agonist with weak postsynaptic effects suggests a lower intrinsic efficacy at postsynaptic receptor populations compared to the endogenous full agonist, dopamine.

Antagonist Properties and Receptor Blockade

Current pharmacological data characterize this compound (DPDA) as a dopamine receptor agonist, with no significant evidence suggesting it possesses intrinsic antagonist properties. An antagonist is a compound that binds to a receptor but does not activate it, thereby blocking the action of an agonist. Functional assays, such as cell viability or caspase-3 activation assays for certain receptor types, can be used to classify ligands as agonists, partial agonists, or antagonists based on their intrinsic activity. nih.gov

The agonistic actions of DPDA are, however, subject to blockade by classical dopamine receptor antagonists. This receptor blockade is a fundamental tool for pharmacologically characterizing the specific receptors through which DPDA mediates its effects. For example, the hypotensive and bradycardic effects induced by DPDA administration in animal models are antagonized by haloperidol (B65202) or (S)-sulpiride. This finding indicates that DPDA's effects are mediated by specific dopamine receptors that are susceptible to blockade by these known antagonists.

Similarly, in in vitro studies on isolated cat spleens, the DPDA-induced inhibition of neurotransmitter release was selectively antagonized by (S)-sulpiride, implicating presynaptic inhibitory dopamine receptors. The ability of selective antagonists to reverse the effects of DPDA is a key piece of evidence confirming its mechanism of action as a dopamine receptor agonist. Therefore, while DPDA does not appear to function as an antagonist, its activity is modulated and can be inhibited by competitive antagonist compounds at the D2 receptor.

Receptor-Mediated Signal Transduction Pathway Modulation (e.g., cAMP production, G-protein coupling)

This compound (DPDA) exerts its effects by modulating intracellular signal transduction pathways upon binding to dopamine receptors. Its primary targets are the D2-like dopamine receptors (D2, D3, and D4), which are G-protein-coupled receptors (GPCRs). frontiersin.org These receptors are canonically coupled to the Gi/o subtype of G proteins. frontiersin.orgwikipedia.org

The activation of a D2-like receptor by an agonist like DPDA initiates a conformational change in the receptor, which in turn activates the associated Gi/o protein. mdpi.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G-protein. The activated Gαi/o subunit then dissociates from the Gβγ complex and modulates the activity of downstream effectors. nih.gov

A primary effector for Gi/o-coupled receptors is the enzyme adenylyl cyclase. mdpi.com The activated Gαi subunit inhibits adenylyl cyclase activity, leading to a decrease in the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP. wikipedia.orgmdpi.com This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.

Structure-Activity Relationships (SAR) for Dopamine Receptor Interactions

Impact of Phenolic Substitutions on Receptor Selectivity

The catechol moiety of dopamine, consisting of two hydroxyl groups on the phenyl ring, is a key pharmacophoric element for receptor interaction. Modifications to these phenolic hydroxyls can profoundly affect receptor affinity and selectivity. In analogues of this compound (DPDA), replacement of the hydroxyl groups with bioisosteres—chemical groups with similar physical or chemical properties—has been explored to modulate its pharmacological profile. nih.gov

A study investigating the replacement of the 3-hydroxyl group of DPDA with various bioisosteres yielded compounds with altered D1 and D2 receptor affinities. nih.gov For example, replacing the 3-hydroxyl group with a methanesulfonamide (B31651) group resulted in an analogue with a higher affinity and greater selectivity for the D2 receptor compared to the parent DPDA. nih.gov Similarly, a 3-formamide derivative also retained significant D2 receptor affinity. nih.gov

These findings demonstrate that the 3-hydroxyl group is not strictly essential for D2 receptor binding and can be replaced by other hydrogen-bond accepting groups. Such modifications can fine-tune the electronic and steric properties of the ligand, leading to enhanced selectivity for the D2 receptor over the D1 receptor. The cardiovascular and renal profiles of these specific analogues in animal models were consistent with selective D2-receptor agonism, further supporting the SAR findings. nih.gov

Table 2: D1 and D2 Receptor Affinities of 3-Substituted DPDA Analogues

Conformational Requirements for Agonist Activity

The biological activity of flexible molecules like this compound (DPDA) depends on their ability to adopt a specific three-dimensional conformation—the "bioactive conformation"—that is complementary to the receptor's binding site. For dopamine and its analogues, the crucial conformational element is the orientation of the ethylamine (B1201723) side chain relative to the catechol ring. annualreviews.org

It is widely accepted that the active conformation for D2 receptor agonists involves a trans, or anti, arrangement of the phenyl ring and the nitrogen atom. This conformation is often referred to as the β-rotamer. annualreviews.orgnih.gov Studies using semi-rigid analogues of dopamine, where the conformation is constrained, have provided strong support for this model. For instance, 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (A-6,7-DTN), a rigid compound that mimics the trans (β-rotamer) conformation of dopamine, exhibits pronounced dopamine-agonist activity. nih.gov In contrast, analogues that lock the molecule into other conformations, such as the trans α-rotamer or the cis β-rotamer, are inactive as dopamine agonists. nih.gov

Neurobiological and Physiological Investigations Using Preclinical Models

Central Nervous System Research in Animal Models

Effects on Dopaminergic Pathways and Neurotransmission

N,N-di-n-propyldopamine (DPDA) is a selective agonist for dopamine (B1211576) D2-like receptors and has been a critical pharmacological tool for exploring the complexities of dopaminergic signaling. In preclinical animal models, DPDA has been shown to exert significant control over dopamine synthesis and release. Its primary mechanism involves the stimulation of presynaptic dopamine autoreceptors, which function as a negative feedback system on dopaminergic neurons. This stimulation leads to a reduction in the firing rate of these neurons and a subsequent decrease in the synthesis and release of dopamine within key brain regions such as the striatum.

The compound demonstrates a higher affinity for D2 and D3 dopamine receptors over D1 receptors, which accounts for its specific pharmacological profile. This selectivity allows researchers to dissect the distinct roles of these receptor subtypes in mediating various physiological and behavioral effects. The interaction of DPDA with these receptors is stereoselective, with different enantiomers of the compound exhibiting varying potencies.

Functionally, DPDA often displays a biphasic effect on dopamine metabolism. At lower concentrations, it preferentially activates the highly sensitive presynaptic autoreceptors, resulting in diminished dopamine turnover. As the concentration increases, it begins to act on postsynaptic D2 receptors, leading to a more complex pattern of downstream signaling effects. This dose-dependent activity has been instrumental in differentiating the functional consequences of pre- versus postsynaptic dopamine receptor activation.

Modulation of Specific Brain Regions and Their Functions in Animal Models

The influence of this compound is observed across several critical brain regions that are densely innervated by dopaminergic neurons. In the neostriatum, a central hub for motor control and procedural learning, the activation of D2 receptors by DPDA modulates neuronal activity. nih.gov Specifically, its action on presynaptic D2 receptors in the striatum contributes to the regulation of motor output.

In the nucleus accumbens, a key component of the brain's reward circuitry, DPDA also plays a modulatory role. The mesolimbic dopamine pathway, which terminates in the nucleus accumbens, is integral to motivation and reinforcement. By stimulating D2 receptors in this region, DPDA can influence reward-seeking behaviors and the processing of salient stimuli. Studies have shown that dopamine D2-like receptor agonists can modulate active avoidance conditioning, with distinct effects in the nucleus accumbens versus the dorsolateral striatum, suggesting that D2 receptor activation in the nucleus accumbens is crucial for adapting responses to aversive stimuli. nih.gov

Furthermore, the effects of DPDA extend to the hypothalamic-pituitary axis. The tuberoinfundibular dopamine pathway, originating in the hypothalamus, tonically inhibits the secretion of prolactin from the anterior pituitary gland. By mimicking the action of dopamine at D2 receptors on lactotroph cells, DPDA can effectively suppress prolactin release, demonstrating its influence on neuroendocrine function.

Preclinical Studies on Locomotor Activity and Behavioral Responses in Rodents

Conversely, as the dose of DPDA is increased, a biphasic response is often observed, with the initial hypoactivity giving way to hyperactivity. nih.govnih.gov This later phase is marked by an increase in locomotor activity and the emergence of stereotyped behaviors. Stereotypy in rodents includes repetitive, unvarying behaviors such as sniffing, gnawing, and head movements. These behaviors are the result of the stimulation of postsynaptic D2 receptors, particularly in the striatum. This biphasic pattern of behavioral response—low-dose hypoactivity and high-dose hyperactivity/stereotypy—is a classic hallmark of D2-like receptor agonists. nih.gov

The precise nature and intensity of these behavioral responses can be influenced by factors such as the specific rodent species and strain, the experimental environment, and the route of administration. Nonetheless, the consistent and predictable behavioral profile of DPDA has established it as a standard compound for investigating the role of the D2 receptor system in motor control and behavior.

Preclinical Investigations of Neuroprotective Mechanisms and Related Biological Activities

There is a growing body of research investigating the potential neuroprotective properties of dopamine D2 receptor agonists, with implications for compounds like this compound. The primary hypothesis for this neuroprotective action centers on the compound's ability to reduce the metabolic stress on dopaminergic neurons. By stimulating presynaptic D2 autoreceptors, DPDA decreases the synthesis and turnover of dopamine. This is significant because dopamine metabolism, particularly its oxidation, can generate reactive oxygen species and other cytotoxic byproducts. nih.gov

This reduction in oxidative stress is believed to be a key mechanism through which D2 agonists may protect vulnerable neuronal populations. nih.gov In animal models of Parkinson's disease, where dopaminergic neurons of the substantia nigra progressively degenerate, reducing the metabolic load and subsequent oxidative damage is a key therapeutic strategy. nih.govnih.gov The mechanism is thought to involve a decrease in the formation of oxygen radicals that can lead to lipid peroxidation and subsequent retrograde degeneration of nigrostriatal neurons. nih.gov

While direct, extensive studies on the neuroprotective effects of DPDA itself are part of an ongoing area of research, its established mechanism as a D2 agonist provides a strong rationale for its potential in this regard. The ability to down-regulate an overactive dopaminergic system could theoretically mitigate the excitotoxicity and metabolic stress that contribute to neuronal death in various neurodegenerative conditions. nih.gov

Peripheral Physiological System Studies in Animal Models

Influence on Cardiovascular Parameters in Anesthetized Animal Models (e.g., cats, dogs, rats, ferrets)

This compound has been shown to exert pronounced effects on the cardiovascular system in a range of anesthetized animal models. A predominant finding in studies involving dogs and cats is that intravenous administration of DPDA leads to dose-dependent hypotension and bradycardia (a decrease in heart rate). nih.gov This effect is largely attributed to the stimulation of presynaptic dopamine receptors located on peripheral sympathetic nerve terminals. nih.gov Activation of these receptors inhibits the release of norepinephrine (B1679862), a powerful neurotransmitter that causes vasoconstriction. The resulting reduction in sympathetic tone leads to vasodilation and a fall in blood pressure.

In rats, DPDA has been demonstrated to lower systemic arterial blood pressure through the activation of peripheral dopamine receptors, which leads to an inhibition of sympathetic vascular tone. nih.gov Furthermore, DPDA is known to induce renal vasodilation, an effect mediated by postsynaptic dopamine receptors in the renal vasculature, leading to increased renal blood flow. nih.gov This renal-specific vasodilation is a characteristic feature that distinguishes it from dopamine, which has broader adrenergic effects. nih.gov

The cardiovascular profile of DPDA is that of a selective peripheral dopamine receptor agonist. Unlike dopamine, it has been shown to lack significant beta-adrenergic activity, meaning it does not directly increase cardiac contractile force. nih.gov These distinct cardiovascular actions in various animal models have made DPDA a valuable compound for studying the role of peripheral dopamine receptors in the regulation of blood pressure and regional blood flow. nih.govnih.gov

Data Tables

Table 1: Research Findings on this compound in Central Nervous System Models

| Area of Investigation | Model System | Primary Findings |

| Dopaminergic Neurotransmission | Rodent brain tissue | Inhibits dopamine synthesis and release via presynaptic D2 autoreceptors. |

| Brain Region Modulation | Rats | Modulates activity in the neostriatum and nucleus accumbens. nih.govnih.gov |

| Locomotor Activity | Rodents | Induces biphasic effects: hypoactivity at low doses, hyperactivity and stereotypy at high doses. nih.govnih.gov |

| Neuroprotective Mechanisms | Gerbil ischemia models | D2 agonism is linked to reduced oxidative stress from dopamine metabolism, suggesting a potential neuroprotective role. nih.gov |

Table 2: Research Findings on this compound in Peripheral Physiological Models

| Area of Investigation | Model System | Primary Findings |

| Cardiovascular Effects | Anesthetized Dogs & Cats | Causes dose-dependent hypotension and bradycardia. nih.gov |

| Mechanism of Hypotension | Anesthetized Rats & Dogs | Reduces blood pressure by inhibiting norepinephrine release from sympathetic nerves. nih.govnih.gov |

| Renal Blood Flow | Dogs & Rats | Induces renal vasodilation by acting on postsynaptic dopamine receptors. nih.govnih.gov |

| Cardiac Contractility | Dogs | Lacks the beta-adrenergic activity to increase cardiac contractile force. nih.gov |

Ocular System Studies in Animal Models (e.g., rabbits)

While direct studies on the effect of this compound on intraocular pressure (IOP) in rabbits are not extensively documented, research on other dopamine receptor agonists provides a framework for understanding its potential effects. Rabbit models are commonly used in glaucoma research to study agents that modulate IOP. nih.govmdpi.com For instance, a novel and selective D2-dopaminergic/alpha2-adrenoceptor agonist, CHF1035, and its metabolite were found to significantly lower IOP in normotensive rabbits. plos.org The maximum IOP decrease with CHF1035 was comparable to that of brimonidine, but with a longer duration of action. plos.org Other studies have shown that various compounds can effectively lower IOP in both normotensive and ocular hypertensive rabbit models. arvojournals.orgwikipedia.org

The regulation of intraocular pressure by dopamine is mediated by different receptor subtypes. In conscious rabbits, it has been demonstrated that dopamine D1 and D2 receptors play independent roles in IOP regulation. nih.gov A selective D1-receptor agonist, SKF 38393, was found to increase IOP, while a selective D1-receptor antagonist decreased it. nih.gov Conversely, the selective D2-receptor agonist quinpirole (B1680403) decreased IOP. nih.gov A compound with mixed D1-receptor antagonist/D2-receptor agonist activity, SDZ GLC-756, produced a dose-dependent decrease in IOP, with a maximum effect greater than that of either a D1 antagonist or a D2 agonist alone. nih.gov This suggests that simultaneous blockade of D1 receptors and stimulation of D2 receptors could be a viable approach for lowering IOP. nih.gov Given that this compound is a dopamine D2-like receptor agonist, it would be expected to contribute to a decrease in IOP through activation of these receptors.

Table 2: Effects of Dopamine Receptor Modulation on Intraocular Pressure (IOP) in Rabbits

| Compound Type | Specific Agent | Effect on IOP | Receptor(s) Involved | Reference |

|---|---|---|---|---|

| Selective D1 Agonist | SKF 38393 | Increase | D1 | nih.gov |

| Selective D1 Antagonist | SDZ PSD-958 | Decrease | D1 | nih.gov |

| Selective D2 Agonist | Quinpirole | Decrease | D2 | nih.gov |

| Mixed D1 Antagonist/D2 Agonist | SDZ GLC-756 | Decrease | D1 and D2 | nih.gov |

| D2 Agonist/α2 Agonist | CHF1035 | Decrease | D2 and α2 | plos.org |

Investigations in other Organ Systems (e.g., cat atrium, rabbit splenic artery, snail neurons)

The pharmacological effects of this compound have been investigated in a variety of other isolated organ systems. In the isolated, perfused cat spleen, DPDA demonstrated a concentration-dependent inhibition of noradrenaline release elicited by nerve stimulation, an effect mediated by presynaptic inhibitory dopamine receptors. nih.gov

In the isolated rabbit splenic artery, DPDA was found to be a weak agonist, producing only minor relaxation in tissues contracted by prostaglandin-F2 alpha. nih.gov This is in contrast to dopamine and other agonists like ADTN and apomorphine, which produced concentration-dependent relaxations. nih.gov This finding further supports the notion that DPDA has a greater affinity for presynaptic than for postsynaptic dopamine receptors in the vasculature. nih.gov

Comparative Preclinical Pharmacology with Other Dopamine Agonists

The pharmacological profile of this compound (DPDA) can be better understood through comparison with both the body's natural dopamine and other synthetic dopamine agonists. These comparisons highlight the unique properties of DPDA, particularly its receptor selectivity and resulting physiological effects observed in preclinical models.

Comparison with Endogenous Dopamine and Metabolites

This compound was designed as an analogue of dopamine, the primary endogenous catecholamine neurotransmitter that plays crucial roles in motor control, motivation, reward, and hormonal regulation. nih.gov While structurally related, DPDA exhibits a distinct pharmacological profile compared to dopamine, primarily due to differences in their affinity and activity at various adrenergic and dopaminergic receptors.

Preclinical studies have demonstrated that DPDA is a qualitatively different vascular dopamine agonist than dopamine itself. A key distinction is DPDA's lack of significant beta-adrenergic activity. In contrast to dopamine, which can increase cardiac contractile force through its action on beta-1 adrenergic receptors, DPDA shows no such effect. This selectivity contributes to a different hemodynamic profile.

In the renal vascular bed, both DPDA and dopamine induce vasodilation by acting on dopamine receptors. However, the potency differs, with DPDA having an ED50 approximately 15 to 30 times greater than that of dopamine for inducing increases in renal blood flow in phenoxybenzamine-treated dog models. Furthermore, their effects on the femoral vascular bed are contrasting. Before the administration of an alpha-adrenoceptor blocker, DPDA typically causes vasodilation, whereas dopamine produces dose-related vasoconstriction. This suggests that DPDA has a more pronounced effect on vascular dopamine receptors relative to its alpha-adrenergic activity compared to dopamine.

The cardiovascular actions of DPDA, including a reduction in blood pressure, are accompanied by reflex tachycardia. These effects are mediated by inhibitory dopamine receptors on sympathetic nerves and, to a lesser extent, by postjunctional vascular dopamine receptors. nih.gov The hypotensive effects of DPDA are, in part, due to the inhibition of the sympathetic nervous system, a mechanism less prominent with dopamine at doses that cause similar changes in blood pressure.

| Pharmacological Parameter | This compound (DPDA) | Dopamine |

|---|---|---|

| Beta-Adrenergic Activity | Lacks significant activity | Present, leading to increased cardiac contractility |

| Renal Vasodilation | Induces vasodilation (ED50 15-30x higher than dopamine) | Induces vasodilation |

| Femoral Vascular Bed Effect | Vasodilation | Vasoconstriction (dose-related) |

| Primary Hypotensive Mechanism | Inhibition of sympathetic nervous system and vascular dopamine receptor agonism | Complex; involves vasodilation at low doses and vasoconstriction at higher doses |

Dopamine's metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are products of its breakdown by enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These metabolites are generally considered inactive at dopamine receptors and serve as markers of dopamine turnover. In contrast, the metabolism of DPDA has been less extensively characterized in the public domain, but its pharmacological actions are attributed to the parent compound's interaction with dopamine receptors.

Differences and Similarities with Synthetic Dopamine Agonists (e.g., apomorphine, fenoldopam (B1199677), piribedil)

DPDA's pharmacological profile can also be contextualized by comparing it to other synthetic dopamine agonists used in preclinical research and clinical practice.

Apomorphine is a potent, broad-spectrum dopamine agonist that activates all dopamine receptor subtypes. nih.gov This non-selective profile is in contrast to the more selective actions of some other agonists. Apomorphine's effects are considered to be a result of direct dopamine receptor stimulation. nih.gov While direct comparative studies with DPDA are scarce, it can be inferred that apomorphine's broader receptor activation profile may lead to a wider range of behavioral and physiological effects than a more selective agonist. For instance, the induction of stereotyped behaviors in rodents is a classic effect of potent, mixed D1/D2 agonists like apomorphine. mdpi.com

Fenoldopam is a selective dopamine D1-like receptor agonist. nih.gov Its primary clinical use is as a rapid-acting vasodilator for the short-term management of severe hypertension. Like DPDA, fenoldopam induces renal vasodilation and increases renal blood flow. nih.gov In normal subjects, both fenoldopam and low-dose dopamine have been shown to stimulate renal prostacyclin release, which contributes to their renal vasodilatory effects. However, fenoldopam is considered a peripheral D1 agonist and, in some preclinical models, lacks the central effects observed with other D1 agonists. mdpi.com This suggests a key difference from agonists that can readily cross the blood-brain barrier and influence central dopaminergic pathways.

| Compound | Primary Mechanism of Action | Key Preclinical Characteristics |

|---|---|---|

| This compound (DPDA) | Dopamine receptor agonist with selectivity for vascular receptors; lacks beta-adrenergic activity. | Induces renal and femoral vasodilation; hypotensive effects mediated by sympathetic inhibition and vascular receptor agonism. |

| Apomorphine | Potent, broad-spectrum dopamine D1/D2 receptor agonist. nih.gov | Induces a wide range of dopaminergic effects, including stereotyped behaviors in rodents. mdpi.com |

| Fenoldopam | Selective, peripheral dopamine D1-like receptor agonist. nih.gov | Induces renal vasodilation and increases renal blood flow; lacks central effects in some models. mdpi.com |

| Piribedil | Dopamine D2/D3 receptor agonist with alpha-2 adrenergic antagonist properties. | Shows antiparkinsonian effects in relevant models, with a longer duration of action than levodopa. |

Analytical Methodologies for N,n Di N Propyldopamine in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of components within a mixture. For a compound like N,N-di-n-propyldopamine, both high-performance liquid chromatography and gas chromatography can be utilized, often coupled with various detectors for quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For compounds structurally similar to this compound, such as dopamine (B1211576) and other dopamine agonists, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention of this compound would be influenced by its polarity and the specific composition of the mobile phase.

A typical HPLC system for the analysis of dopamine and its related compounds might consist of a C18 column with a mobile phase composed of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile. sigmaaldrich.comresearchgate.net The pH of the mobile phase is a critical parameter to control the ionization state of the catechol and amine functional groups in this compound, thereby affecting its retention time and peak shape. sigmaaldrich.comresearchgate.net Detection is often achieved using a UV detector, with the wavelength set to an absorbance maximum for the compound, such as 280 nm for dopamine hydrochloride. researchgate.net Electrochemical detection is another highly sensitive option for catecholamines, as it can directly detect the oxidizable catechol group. nih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Dopamine and Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | Discovery HS F5, 15 cm × 4.6 mm, 5 µm | sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | A: 10 mM ammonium formate (B1220265) (pH 3.0 with formic acid)B: Acetonitrile | sigmaaldrich.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temp. | 35 °C | sigmaaldrich.comsigmaaldrich.com |

| Detector | UV at 280 nm | researchgate.net |

| Injection Vol. | 25 µL | sigmaaldrich.comsigmaaldrich.com |

| Sample Conc. | 50 µg/mL in 10 mM ammonium formate (pH 3.0) | sigmaaldrich.comsigmaaldrich.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. lucideon.com Direct analysis of this compound by GC can be challenging due to its polarity and the presence of hydroxyl groups on the catechol ring, which can lead to poor peak shape and thermal degradation.

To overcome these challenges, derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives. This process can improve chromatographic performance and detection sensitivity. While specific GC methods for this compound are not detailed in the available research, general procedures for similar compounds would involve derivatization followed by separation on a suitable capillary column.

The choice of detector is crucial in GC. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity for a nitrogen-containing compound like this compound.

Table 2: General Parameters for Gas Chromatography Analysis

| Parameter | General Condition |

|---|---|

| Injection | Split/Splitless |

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Temperature gradient from a low starting temperature to a high final temperature |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

Mass Spectrometry Applications

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic separation method to provide definitive identification and quantification of analytes.

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of compounds in complex matrices. This technique offers high selectivity and sensitivity, making it ideal for bioanalytical studies. For this compound, electrospray ionization (ESI) in the positive ion mode would be a suitable method to generate the protonated molecule [M+H]⁺.

In an LC-MS/MS experiment, the parent ion corresponding to this compound would be selected in the first quadrupole, fragmented in the collision cell, and specific product ions would be monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces background noise. A highly sensitive LC-MS/MS method has been developed for the quantification of dopamine and a related agonist, which involved protein precipitation for sample preparation and gradient elution on a C18 column. fao.org

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its metabolites, further enhancing the confidence in identification. nih.govnih.gov

Table 3: Exemplary LC-MS/MS Conditions for Dopamine and a Dopamine Agonist

| Parameter | Condition | Source |

|---|---|---|

| Sample Prep | Protein precipitation with acetonitrile | fao.org |

| Chromatography | Hypersil BDS C18 column with gradient elution | fao.org |

| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in methanol | fao.org |

| Ionization | Electrospray Ionization (ESI), Positive Mode | fao.org |

| Detection | Multiple Reaction Monitoring (MRM) | fao.org |

Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity for the analysis of volatile compounds. nih.gov As with GC, analysis of this compound would likely require a derivatization step to increase its volatility and thermal stability.

Following separation on the GC column, the analyte enters the mass spectrometer where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for confident identification. In GC-MS/MS, a specific precursor ion is selected and fragmented to produce characteristic product ions, which are then monitored. This technique significantly enhances the signal-to-noise ratio, allowing for trace-level quantification even in complex matrices. nih.gov

Spectroscopic and Other Detection Methods

While chromatographic and mass spectrometric methods are predominant, other detection methods can be relevant. Photodiode Array (PDA) detection, when coupled with HPLC, provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. mdpi.comresearchgate.net However, detailed spectroscopic studies specifically characterizing this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or standalone UV-Vis spectrophotometry for quantitative purposes are not extensively detailed in the surveyed literature. These fundamental spectroscopic techniques are, however, indispensable for the initial structural elucidation and characterization of the compound itself.

Chemiluminescent Nitrogen Detection (CLND)

Chemiluminescent Nitrogen Detection (CLND) is a powerful analytical technique applicable to the detection of any nitrogen-containing compound. The principle of CLND involves the high-temperature combustion (pyrolysis) of a sample in an oxygen-rich atmosphere. google.com This process converts all organically bound nitrogen into nitric oxide (NO). google.com The resulting gases are then passed through a reaction chamber where the NO reacts with ozone (O₃) to produce excited-state nitrogen dioxide (NO₂). trace-gas.comhoriba.com As the excited NO₂ molecules relax to their ground state, they emit light (chemiluminescence), which is detected by a photomultiplier tube. google.comtrace-gas.com The intensity of the emitted light is directly proportional to the amount of nitrogen in the original sample. google.com

A key advantage of CLND is its equimolar response to nitrogen. nih.gov This means the detector's response is proportional to the number of nitrogen atoms in the molecule, regardless of the compound's structure. This characteristic simplifies quantification and makes CLND a valuable tool for applications like pharmaceutical solubility screening, where it offers increased throughput compared to traditional HPLC-based methods. nih.gov Given that this compound (C₁₄H₂₃NO₂) contains a nitrogen atom, CLND is a suitable, highly sensitive, and specific method for its quantification in various research contexts. The technique's ability to provide picogram-level detection limits without interference from hydrocarbon quenching further enhances its utility.

Sample Preparation Strategies for Research Matrixes

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound in complex biological matrices like plasma, urine, or brain tissue homogenates. mdpi.comslideshare.net The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and transfer it into a solvent compatible with the subsequent analytical instrument. slideshare.net For catecholamine-like compounds, common strategies include liquid-liquid extraction and solid-phase extraction. mdpi.comjournal-dtt.org

Liquid-Liquid Extraction (LLE) LLE is a conventional method based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com For catecholamines, which are amphoteric, the pH of the aqueous phase is a critical parameter influencing the extraction efficiency. mdpi.com A two-stage LLE process has been described for catecholamines where cations are first extracted, followed by complexation with diphenylborate to enhance extraction into an organic solvent like ethyl acetate. nih.govscielo.br This method can yield high absolute recoveries of 70-80%. nih.gov

Solid-Phase Extraction (SPE) SPE is a widely used technique that has largely replaced LLE due to its efficiency, reduced solvent consumption, and potential for automation. mdpi.com This method involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a different solvent.

The general steps for SPE are:

Conditioning: The sorbent is treated with a solvent to wet the stationary phase.

Loading: The sample is passed through the sorbent, and the analyte adsorbs to it.

Washing: Impurities and interfering compounds are washed from the sorbent with a solvent that does not elute the analyte.

Elution: A strong solvent is used to desorb the analyte from the sorbent for collection and analysis.

For neurotransmitters and their metabolites in brain tissue, a simple protein precipitation step with an acid is often performed before further cleanup. nih.gov The choice of SPE sorbent is crucial. For catecholamine-like compounds, various sorbents are used, including hydrophilic-lipophilic balanced (HLB) polymers or specialized materials like borated zirconia, which has an affinity for the cis-diol structure present in the catechol ring of this compound. mdpi.com Micro-elution SPE (µSPE) formats are particularly advantageous as they minimize sample and solvent volumes and can simplify the process by omitting the need for evaporation and reconstitution steps. nih.gov

Interactive Table: Comparison of Sample Preparation Techniques for Catecholamine Analogs

| Technique | Principle | Advantages | Disadvantages | Common Application | Citations |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. | High recovery possible; well-established. | Labor-intensive; requires large volumes of organic solvents; can be difficult to automate. | Extraction from body fluids like plasma. | mdpi.comnih.govscielo.br |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. | High selectivity; low solvent use; easily automated; various sorbents available. | Method development can be complex; potential for sorbent variability. | Cleanup of biological samples (urine, serum, brain homogenates) prior to HPLC or MS analysis. | mdpi.comjournal-dtt.orgnih.gov |

| Protein Precipitation | Proteins are precipitated from the sample (e.g., with acid or organic solvent) and removed by centrifugation. | Simple, fast, and inexpensive. | Non-selective, may not remove other interferences (salts, lipids); results in sample dilution. | Initial cleanup step for brain tissue or plasma samples. | slideshare.netnih.gov |

In a recent method for analyzing dopamine and related compounds, a dispersive micro-solid-phase extraction (d-µ-SPE) was developed using magnetic core-shell nanoparticles grafted with pyrocatechol, which selectively binds catecholamines. rsc.org This highlights the ongoing innovation in creating highly selective and efficient sample preparation methods for this class of compounds.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitric Oxide |

| Ozone |

| Nitrogen Dioxide |

| [³H]-Spiperone |

| [³H]-7-hydroxy-N,N-di-n-propyl-2-aminotetraline ([³H]-7-OH-DPAT) |

| [³H]-Nemonapride |

| ¹¹C-(R)-2-CH₃O-N-n-propylnorapomorphine (¹¹C-MNPA) |

| ¹¹C-Raclopride |

| Ethyl Acetate |

| Diphenylborate |

| Dopamine |

| Epinephrine |

| Norepinephrine (B1679862) |

Future Research Directions and Theoretical Implications

Development of Novel N,N-di-n-propyldopamine Derivatives as Research Tools

The synthesis and evaluation of DPDA analogs have proven to be a fruitful strategy for developing more selective and potent research tools to probe the dopamine (B1211576) system. By modifying the structure of DPDA, researchers can fine-tune the affinity and efficacy of these compounds for specific dopamine receptor subtypes.

For instance, the replacement of the 3-hydroxyl group on the DPDA molecule with bioisosteric groups has led to the creation of derivatives with altered receptor binding profiles. nih.gov One such analog, the 3-methanesulfonamide derivative, exhibited a higher affinity and greater selectivity for the D2 receptor compared to the parent compound, DPDA. nih.gov Another derivative, the 3-formamide version, also maintained significant D2 receptor affinity. nih.gov These novel derivatives serve as valuable pharmacological tools for investigating the distinct physiological roles of different dopamine receptor subtypes. The development of such compounds, guided by structure-activity relationship studies, can lead to the identification of promising lead compounds for therapeutic applications. nih.gov

Advanced Mechanistic Studies at the Molecular and Cellular Level

Future research will undoubtedly delve deeper into the molecular and cellular mechanisms underlying the actions of DPDA. While it is known that DPDA acts as a dopamine receptor agonist, a more detailed understanding of its interactions with receptor proteins and downstream signaling pathways is needed. Techniques such as molecular docking simulations can provide insights into the binding modes of DPDA and its derivatives at the dopamine D2 receptor.

Further investigation is also required to elucidate the precise signaling cascades activated by DPDA. Dopamine receptors are G-protein-coupled receptors (GPCRs) that can be broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. mdpi.com The D1-like receptors typically activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while D2-like receptors generally inhibit this enzyme. mdpi.com Advanced studies could explore the specific G-protein coupling of DPDA-activated receptors and the subsequent modulation of intracellular second messengers. Understanding how DPDA influences these pathways at a molecular level will provide a more complete picture of its pharmacological effects.

Contribution of this compound Research to General Dopamine Receptor Theory

The study of DPDA and its analogs contributes significantly to our general understanding of dopamine receptor theory. A key aspect of this theory is the distinction between pre- and postsynaptic dopamine receptors and their differing pharmacological properties. nih.gov Research on DPDA has provided evidence suggesting that these receptor populations may indeed be different. nih.gov For example, in vivo studies have shown that DPDA has a predominantly presynaptic agonist effect. nih.gov This is supported by in vitro experiments where DPDA inhibited the release of neurotransmitters from nerve endings, an effect mediated by presynaptic dopamine receptors. nih.gov

Furthermore, the development of DPDA derivatives with varying selectivity for D1 and D2 receptors helps to unravel the complex interplay between these receptor subtypes. nih.gov The D2-like receptor family has a significantly higher affinity for dopamine than the D1-like family, which has profound implications for how the brain processes dopamine signals. mdpi.com D2 receptors are activated by low levels of dopamine, while D1 receptors require higher concentrations. mdpi.com By using selective agonists like DPDA and its derivatives, researchers can better understand how these different receptor systems contribute to various physiological functions, from motor control to reward and motivation. mdpi.commdpi.com

Applications in Advanced Animal Models for Understanding Dopamine System Function

DPDA and its derivatives are valuable tools for studying the function of the dopamine system in advanced animal models of neurological and psychiatric disorders. These compounds can be used to manipulate specific dopamine receptor populations and observe the resulting behavioral and physiological changes.

For example, in anesthetized rats, selective D2-receptor agonists derived from DPDA have demonstrated specific cardiovascular and renal effects. nih.gov In cats and dogs, DPDA has been shown to produce hypotensive and bradycardic effects through a neurogenic mechanism involving dopamine receptors. nih.gov These animal models allow researchers to investigate the role of the dopamine system in regulating blood pressure and heart rate. Furthermore, the ability of DPDA to act as a dopamine vascular agonist with a different profile than dopamine itself demonstrates its utility in dissecting the complexities of dopamine's effects on the cardiovascular system. nih.gov The use of such compounds in animal models of conditions like Parkinson's disease, where dopamine signaling is impaired, could also provide valuable insights into disease mechanisms and potential therapeutic strategies. nih.gov

Research Findings on this compound and its Analogs

| Compound | Receptor Affinity/Selectivity | In Vivo Effects | Reference |

| This compound (DPDA) | Dopamine receptor agonist, predominantly presynaptic | Hypotensive and bradycardic effects in cats and dogs; dilates renal vascular bed. | nih.govnih.gov |

| 3-Methanesulfonamide analog of DPDA | Higher affinity and selectivity for D2 receptor than DPDA | Cardiovascular and renal profiles consistent with selective D2-receptor agonism in rats. | nih.gov |

| 3-Formamide derivative of DPDA | Retained significant D2 receptor affinity | Cardiovascular and renal profiles consistent with selective D2-receptor agonism in rats. | nih.gov |

Q & A

Q. What are the limitations of using this compound as a tool compound for studying dopamine receptor subtypes?

- Answer: Its partial agonist activity and lack of absolute selectivity for D1/D2 receptors may confound results. Use complementary approaches:

- Knockout models: D1 or D2 receptor-deficient mice.

- High-resolution imaging: PET tracers for receptor occupancy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.